Methyl 11,14,17-eicosatrienoate

Catalog No.
S630604
CAS No.
55682-88-7
M.F
C21H36O2
M. Wt
320.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 11,14,17-eicosatrienoate

CAS Number

55682-88-7

Product Name

Methyl 11,14,17-eicosatrienoate

IUPAC Name

methyl (11E,14E,17E)-icosa-11,14,17-trienoate

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

InChI

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11H,3,6,9,12-20H2,1-2H3/b5-4+,8-7+,11-10+

InChI Key

XQAVRBUXEPJVRC-JSIPCRQOSA-N

SMILES

Array

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCCC(=O)OC

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCCCC(=O)OC

Cis-11,14,17-eicosatrienoic acid methyl ester is a fatty acid methyl ester.

Methyl 11,14,17-eicosatrienoate (CAS: 55682-88-7) is a high-purity polyunsaturated fatty acid methyl ester (FAME) widely procured as an analytical reference standard. As the methylated derivative of the omega-3 fatty acid 11,14,17-eicosatrienoic acid, it features three cis-double bonds and demonstrates stable volatility and thermal behavior under gas chromatography (GC) conditions[1]. In procurement contexts, this compound is essential for GC-FID and GC-MS workflows, where it serves as a precise calibration standard, retention time marker, and quantitative reference for lipidomics, nutritional analysis, and clinical biomarker profiling. Its pre-methylated form bypasses the need for complex laboratory derivatization, ensuring immediate compatibility with mainstream analytical protocols [2].

Substituting Methyl 11,14,17-eicosatrienoate with its free acid counterpart (11,14,17-eicosatrienoic acid) or generic FAME mixtures introduces severe analytical liabilities. Free fatty acids possess high boiling points and strong polarity, leading to severe peak tailing, irreversible column adsorption, and poor resolution unless subjected to error-prone, time-consuming in-house esterification (e.g., using BF3/methanol) [1]. This derivatization process often yields incomplete conversion and generates artifacts, compromising quantitative accuracy. Furthermore, substituting with the omega-6 positional isomer (Methyl 8,11,14-eicosatrienoate) is unviable, as the two isomers co-elute on non-polar columns but have vastly different biological implications; exact isomer standards are mandatory for accurate retention indexing on polar cyanopropyl columns [2]. Finally, relying solely on multi-component FAME mixes restricts the ability to perform high-concentration spiking for this specific low-abundance lipid without overloading the detector with major matrix components [3].

Chromatographic Resolution and Volatility

Pre-methylated standards are procured to avoid the analytical artifacts associated with free fatty acids. In GC-FID analysis, Methyl 11,14,17-eicosatrienoate demonstrates higher volatility and more predictable chromatographic behavior compared to the free acid baseline. The FAME standard yields sharp, symmetrical peaks with an asymmetry factor of approximately 1.05, whereas the underivatized free acid exhibits severe peak tailing (asymmetry factor >2.0) and requires significantly higher elution temperatures that risk thermal degradation of the polyunsaturated chain [1].

Evidence DimensionGC Peak Asymmetry Factor
Target Compound DataMethyl 11,14,17-eicosatrienoate (Asymmetry factor ~1.05)
Comparator Or BaselineFree 11,14,17-eicosatrienoic acid (Asymmetry factor >2.0)
Quantified Difference~47% improvement in peak symmetry, eliminating tailing
ConditionsGC-FID on a standard polar capillary column (e.g., SP-2560) at 190°C

Procuring the pre-methylated ester eliminates the need for hazardous and variable in-house derivatization steps, ensuring immediate readiness for high-resolution quantitative workflows.

Isomeric Retention Time Differentiation

Accurate lipidomics requires distinguishing between biologically distinct positional isomers. On polar cyanopropyl columns, Methyl 11,14,17-eicosatrienoate (the omega-3 isomer) exhibits a distinct Equivalent Chain Length (ECL) or Kovats Retention Index compared to its omega-6 counterpart, Methyl 8,11,14-eicosatrienoate. The omega-3 FAME elutes later, with a retention index difference of approximately 15 to 20 units, allowing for baseline resolution [1]. Without the exact omega-3 reference standard, misidentification in complex biological matrices is highly probable.

Evidence DimensionChromatographic Retention Index (Kovats/ECL)
Target Compound DataMethyl 11,14,17-eicosatrienoate (Omega-3 FAME)
Comparator Or BaselineMethyl 8,11,14-eicosatrienoate (Omega-6 FAME)
Quantified DifferenceBaseline resolution with a ΔRI of >15 units on polar stationary phases
ConditionsGC-MS/FID using polar cyanopropyl siloxane columns

Buyers must procure the exact positional isomer to establish accurate retention time windows, preventing critical misquantification between omega-3 and omega-6 pathways.

Calibration Linearity for Targeted Spiking

While bulk 37-component FAME mixtures are useful for general screening, they restrict dynamic range for specific trace lipids. Procuring high-purity single-analyte Methyl 11,14,17-eicosatrienoate enables the construction of highly linear calibration curves spanning 3 to 4 orders of magnitude (e.g., 1 ng/mL to 10 µg/mL) with an R² > 0.999 [1]. In contrast, attempting to spike a complex mixture to achieve high concentrations of the eicosatrienoate component results in column overloading by dominant lipids (like palmitate), degrading resolution and masking trace signals.

Evidence DimensionLinear Dynamic Range for Spiking
Target Compound DataSingle-analyte Methyl 11,14,17-eicosatrienoate (3-4 orders of magnitude without matrix interference)
Comparator Or Baseline37-Component FAME Mix (Restricted to <2 orders of magnitude due to column overload by major components)
Quantified Difference>10x broader usable concentration range for targeted standard addition
ConditionsQuantitative standard addition in biological matrix extracts via GC-MS

Procuring the isolated standard is strictly necessary for laboratories performing precise limits of quantification (LOQ) determination and targeted standard addition for low-abundance lipids.

Clinical Lipidomics and Biomarker Quantification

Directly following from its precise retention time indexing capabilities, this standard is essential for clinical laboratories quantifying omega-3 eicosatrienoic acid in serum or plasma. It enables the accurate differentiation of this lipid from omega-6 isomers, which is critical when assessing dietary intake, inflammatory states, or metabolic disorders[1].

GC Method Development and Column Validation

Because of its specific volatility and peak symmetry profile as a pre-methylated ester, analytical chemists use this compound to validate the resolving power of new polar capillary columns (e.g., cyanopropyl phases). It serves as a benchmark for optimizing temperature gradients to prevent co-elution of C20 polyunsaturated fatty acids [2].

Nutritional Profiling of Marine Oils and Functional Foods

Leveraging its broad linear dynamic range for standard addition, this single-analyte standard is procured by food testing laboratories to accurately quantify trace levels of omega-3 ETA in complex matrices like fish oils and dietary supplements, where bulk FAME mixes would cause column overloading[3].

XLogP3

7.3

Hydrogen Bond Acceptor Count

2

Exact Mass

320.271530387 Da

Monoisotopic Mass

320.271530387 Da

Heavy Atom Count

23

UNII

64353K1U22

Other CAS

207615-39-2

Wikipedia

Cis-11,14,17-eicosatrienoic acid methyl ester

Dates

Last modified: 08-15-2023

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